1-Pyrazin-2-yl-pyrrolidin-3-ol
描述
Structure
3D Structure
属性
IUPAC Name |
1-pyrazin-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKVTACICNZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Spectrum and Biological Activities of 1 Pyrazin 2 Yl Pyrrolidin 3 Ol and Scaffold Derivatives
Antineoplastic Efficacy and Anti-proliferative Effects
The potential of 1-Pyrazin-2-yl-pyrrolidin-3-ol and its derivatives as anticancer agents has been explored through their interaction with key cellular targets and their cytotoxic effects on malignant cell lines.
Kinase Inhibition Profiles
Derivatives of the pyrazole (B372694) scaffold, a related nitrogen-containing heterocycle, have demonstrated inhibitory activity against several kinases crucial for cancer cell proliferation and survival. Notably, certain pyrazole derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Inhibition of CDK2/cyclin A can halt cell cycle progression and is a target for cancer therapy. nih.gov While direct studies on this compound are not extensively detailed, the broader class of pyrazine (B50134) and pyrazole compounds has shown promise in modulating kinase activity. For instance, some pyrazole derivatives act as inhibitors of CDK2/cyclin A, which are crucial for cell cycle progression. nih.gov Additionally, inhibitors of Checkpoint Kinase 1 (CHK1) are being investigated to enhance the efficacy of DNA-damaging agents in cancer treatment, a mechanism that relies on CDK2 activity.
Cytotoxicity Against Malignant Cell Lines
The cytotoxic potential of compounds containing the pyrazole or pyrimidine ring, structurally related to the pyrazine ring in this compound, has been evaluated against a panel of human cancer cell lines. Studies on various pyrimidine derivatives have demonstrated significant cytotoxic activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. nih.govnih.govmdpi.com For instance, certain indolyl-pyrimidine hybrids have shown potent anticancer activity with low micromolar IC50 values against these cell lines. mdpi.com Similarly, some pyrrolidine (B122466) derivatives have been found to be active against these cell lines, with one study reporting the highest cytotoxicity of a synthesized succinimide derivative against the HCT-116 colon cancer cell line. nih.gov
Table 1: Cytotoxic Activity of Related Scaffold Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Reported Activity (IC50) |
|---|---|---|
| Indolyl-pyrimidine hybrid | MCF-7 | 5.1 µM mdpi.com |
| Indolyl-pyrimidine hybrid | HepG-2 | 5.02 µM mdpi.com |
| Indolyl-pyrimidine hybrid | HCT-116 | 6.6 µM mdpi.com |
This table presents data for structurally related compounds to illustrate the potential cytotoxic profile of the pyrazin-pyrrolidine scaffold.
Induction of Apoptosis and Cell Cycle Modulation
Compounds with structural similarities to this compound have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. For example, a dispiropiperazine derivative, which contains a pyrrolidine ring system, was found to arrest the cell cycle at the G2/M phase and induce both apoptosis and necrosis. rjeid.comsymbiosisonlinepublishing.com Other studies have shown that pyrazolo[3,4-d]pyridazine derivatives can induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins. researchgate.net Furthermore, piperine, a natural alkaloid, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells through multiple mechanisms, including the regulation of signaling pathways. chemscene.com S-triazine derivatives have also been noted to cause cell cycle arrest in the S and G2/M phases. nih.gov
Antimicrobial and Antifungal Potency
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Heterocyclic compounds, including those with pyrrolidine and pyrazine moieties, are a significant area of this research. Pyrrolidine derivatives have been reported to possess both antibacterial and antifungal activities. researchgate.netnih.govresearchgate.net For instance, a novel series of 2-hydroxypyrrolidine/piperidine derivatives showed broad-spectrum antimicrobial activity. researchgate.net Similarly, metal complexes of pyrrolidone thiosemicarbazone have demonstrated significant antifungal activities against species like Aspergillus niger and Candida albicans. Pyridazinone derivatives, which also feature a nitrogen-containing heterocyclic ring, have been synthesized and evaluated for their antimicrobial activity, with some showing excellent antibacterial and antifungal properties.
Anti-inflammatory Response Modulation
Chronic inflammation is a key factor in a multitude of diseases. Compounds containing pyrazole and pyrazoline rings have been investigated for their anti-inflammatory properties. These compounds are thought to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. The pyridazinone core is another heterocyclic structure that has been identified as a promising scaffold for the development of anti-inflammatory agents with potentially low ulcerogenic effects. While direct evidence for this compound is pending, the established anti-inflammatory potential of these related heterocyclic systems suggests a possible role in modulating inflammatory responses.
Neuropharmacological Investigations
The diverse pharmacological activities of pyrrolidine-containing compounds extend to the central nervous system. A number of pyrrolidine derivatives have been investigated for their potential as anticonvulsant and antinociceptive (pain-relieving) agents. nih.gov Specifically, derivatives of pyrrolidine-2,5-dione have shown promise in animal models of epilepsy. The structural similarity of this compound to these neuroactive compounds suggests that it may also possess activities relevant to neurological disorders, although specific studies are required to confirm this.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Checkpoint Kinase 1 (CHK1) |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Pyrazinib (P3) |
Antiparasitic Activity (e.g., Larvicidal Effects)
The investigation into the antiparasitic properties of pyrazine and pyrrolidine scaffolds has revealed promising activity, particularly in the area of larvicidal effects against mosquito vectors. While research directly on this compound is limited, studies on closely related structural analogs demonstrate the potential of this chemical class.
Notably, derivatives such as 1-(pyrazin-2-yl)pyrrolidin-2-ol and 1-(pyrazin-2-yl)piperidin-2-ol have been evaluated for their larvicidal efficacy against the late third instar larvae of Anopheles stephensi, a primary vector for malaria. In these studies, both compounds exhibited significant activity, achieving 100% mortality at a concentration of 62 ppm. researchgate.net This potent effect underscores the contribution of the pyrazine-pyrrolidine and pyrazine-piperidine core structures to their insecticidal properties. researchgate.net
Further research into other pyrrolidine derivatives has identified additional compounds with significant larvicidal potential. A study on pyrrolidine-2,4-dione derivatives against the Culex quinquefasciatus mosquito larvae, a vector for lymphatic filariasis, found two compounds to be particularly effective. nih.gov These compounds demonstrated LD50 values of 26.06 µg/mL and 26.89 µg/mL, which were comparable to the commercial insecticide permethrin (LD50: 26.14 µg/mL). nih.gov The high mortality rates suggest that the pyrrolidine-2,4-dione moiety is a key contributor to the observed biological effects. nih.gov
Table 1: Larvicidal Activity of Pyrazine and Pyrrolidine Derivatives
| Compound | Target Species | Concentration / LD50 | Mortality | Source |
|---|---|---|---|---|
| 1-(pyrazin-2-yl)pyrrolidin-2-ol | Anopheles stephensi | 62 ppm | 100% | researchgate.net |
| 1-(pyrazin-2-yl)piperidin-2-ol | Anopheles stephensi | 62 ppm | 100% | researchgate.net |
| Pyrrolidine-2,4-dione derivative 1e | Culex quinquefasciatus | 26.06 µg/mL (LD50) | Not specified | nih.gov |
| Pyrrolidine-2,4-dione derivative 1f | Culex quinquefasciatus | 26.89 µg/mL (LD50) | Not specified | nih.gov |
Broader Biological Activity Spectrum of Related Pyrazine and Pyrrolidine Compounds
The pyrazine and pyrrolidine heterocyclic cores are integral components in a wide array of pharmacologically active molecules. mdpi.comtandfonline.comsemanticscholar.orgnih.govfrontiersin.org Derivatives incorporating these scaffolds have been explored for various therapeutic applications, demonstrating a broad spectrum of biological activities. mdpi.comsemanticscholar.orgnih.gov
Antidepressant Activity
Several studies have highlighted the potential of pyrazine and pyrrolidine-related structures as antidepressant agents. A series of pyrrolopyrazole derivatives were synthesized and evaluated for antidepressant activity, with results showing that both pyrazole and pyrazolopyrimidine derivatives exhibit promising effects. nih.gov The mechanism of action for these compounds is possibly mediated by an increase in serotonin (5HT) levels in the brain. nih.gov Similarly, various pyrazoline derivatives have been investigated, with studies indicating that substitutions on the phenyl ring can significantly influence antidepressant activity. tsijournals.comresearchgate.net
Antioxidant Activity
The antioxidant potential of compounds containing pyrazine and pyrrolidine rings has been a subject of significant research. A study of synthetic chalcone derivatives featuring an alkyl-substituted pyrazine heterocycle identified several compounds with 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity. mdpi.com Specifically, guaiacyl-substituted derivatives 4a, 4c, and 4e displayed IC50 values of 186 µM, 39 µM, and 46 µM, respectively. mdpi.com Furthermore, a series of pyrrolidin-2-one derivatives were synthesized and tested for their free radical scavenging ability using the DPPH method, with most of the synthesized compounds showing potent to moderate antioxidant capabilities. researchgate.net
Antiviral Activity
The pyrrolidine scaffold is present in molecules that have demonstrated notable antiviral properties. For instance, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and tested for their activity against the Yellow Fever Virus (YFV). nuph.edu.ua The majority of these compounds showed inhibitory activity against YFV at concentrations of ≤10 μg/mL, with the most active substances having an EC90 in the range of 0.06 – 2.2 μg/mL, accompanied by low cytotoxicity. nuph.edu.ua The broader class of pyrrolidine derivatives has been recognized for possessing a range of pharmacological activities, including antiviral effects. nih.govfrontiersin.org
Antitubercular Activity
Pyrazine derivatives have a well-established history in the treatment of tuberculosis, with pyrazinamide (B1679903) being a first-line drug. derpharmachemica.com Modern research continues to explore novel pyrazine-containing compounds for their potent antimycobacterial effects. A series of pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives were screened for in vitro activity against Mycobacterium tuberculosis H37Rv. derpharmachemica.comresearchgate.net Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/ml, which is more potent than standard drugs like pyrazinamide (MIC 3.125 μg/ml) and streptomycin (MIC 6.25 μg/ml). derpharmachemica.comresearchgate.net Another study on hybrid molecules containing a pyrazine scaffold identified six compounds with significant activity against M. tuberculosis, showing MIC values of ≤6.25 µg/ml. nih.gov These findings highlight the continued importance of the pyrazine scaffold in the development of new anti-tubercular agents. researchgate.net
Table 2: Broader Biological Activities of Pyrazine and Pyrrolidine Related Compounds
| Activity | Compound Class / Specific Compound | Key Findings (e.g., MIC, IC50) | Source |
|---|---|---|---|
| Antioxidant | Pyrazine Chalcone Derivative 4c | IC50: 39 µM (DPPH assay) | mdpi.com |
| Antioxidant | Pyrazine Chalcone Derivative 4e | IC50: 46 µM (DPPH assay) | mdpi.com |
| Antiviral | Di(pyrrolidin-1-yl)-1,3,5-triazin derivatives | EC90: 0.06 – 2.2 μg/mL (against YFV) | nuph.edu.ua |
| Antitubercular | Pyrrolo[1,2-a]pyrazine indolizine derivatives (e.g., 7c, 7d, 7f) | MIC: 1.6 μg/ml (against M. tuberculosis H37Rv) | derpharmachemica.comresearchgate.net |
| Antitubercular | Pyrazine hybrid molecules (e.g., 8a, 8b, 8c) | MIC: ≤6.25 µg/ml (against M. tuberculosis H37Rv) | nih.gov |
Mechanistic Insights and Molecular Target Engagement
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The structural components of 1-Pyrazin-2-yl-pyrrolidin-3-ol, namely the pyrazine (B50134) ring and the pyrrolidin-3-ol group, suggest potential interactions with a variety of biological macromolecules. The pyrazine ring, a nitrogen-containing heterocycle, can participate in hydrogen bonding and π-π stacking interactions within the binding sites of enzymes and receptors. The pyrrolidin-3-ol moiety provides both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), as well as a chiral center, which can contribute to stereospecific interactions with target proteins.
For instance, pyrazine derivatives have been investigated for their interactions with various kinases and G-protein coupled receptors (GPCRs). The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of endogenous ligands. Similarly, pyrrolidine (B122466) scaffolds are common in compounds targeting central nervous system receptors, where the pyrrolidine nitrogen can form crucial ionic or hydrogen bonds.
Modulation of Intracellular Signaling Pathways (e.g., Neurotrophin/Trk Pathway, PI3K/mTOR Axis)
The structural motifs within this compound suggest a potential to modulate key intracellular signaling pathways critical in cell survival, proliferation, and differentiation.
Neurotrophin/Trk Pathway: Tropomyosin receptor kinases (Trk) are a family of tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades including the Ras-MAPK and PI3K-Akt pathways. nih.gov These pathways are crucial for neuronal survival and plasticity. nih.gov Small molecules containing heterocyclic rings have been shown to modulate Trk receptor activity. nih.gov The pyrazine moiety of this compound could potentially interact with the ATP-binding pocket of Trk kinases, thereby influencing their catalytic activity and downstream signaling.
PI3K/mTOR Axis: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation. nih.govmdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. mdpi.com Numerous inhibitors targeting PI3K and mTOR contain heterocyclic scaffolds. Given the presence of the pyrazine ring, this compound could potentially engage with the active site of PI3K or mTOR, interfering with their kinase activity and modulating this critical signaling axis. researchgate.net
Specific Target Binding Affinities and Allosteric Modulation (e.g., CDK2 Active Site Interactions, Voltage-Gated Channels, GABA-A Receptors)
CDK2 Active Site Interactions: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.gov The active site of CDK2 has been extensively studied, and inhibitors often form hydrogen bonds with the hinge region of the kinase. nih.govbiorxiv.org The pyrazine and pyrrolidinol components of this compound offer multiple points for hydrogen bonding, suggesting a potential to bind within the ATP-binding site of CDK2 and inhibit its function. Computational docking studies would be necessary to predict the binding affinity and specific interactions.
Voltage-Gated Channels: Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov While direct evidence is lacking, pyrrolidine-containing compounds have been explored as modulators of these channels. The pyrrolidine nitrogen of this compound could potentially interact with residues within the channel pore or at allosteric sites, thereby influencing ion flux.
GABA-A Receptors: Gamma-aminobutyric acid type A (GABA-A) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates. nih.govwikipedia.org These drugs act as positive allosteric modulators, enhancing the effect of GABA. wikipedia.orgnih.gov Compounds with heterocyclic and alcohol functionalities can interact with allosteric binding sites on the GABA-A receptor. It is plausible that this compound could act as an allosteric modulator of GABA-A receptors, although experimental validation is required.
Hydrogen Bonding Networks and Binding Site Conformations
The ability of this compound to form hydrogen bonds is a key determinant of its potential biological activity. The hydroxyl group of the pyrrolidinol ring can act as a hydrogen bond donor, while the nitrogen atoms of both the pyrazine and pyrrolidine rings can act as hydrogen bond acceptors. These interactions are fundamental to the stable binding of a ligand within the active site of a protein.
Structure Activity Relationship Sar and Ligand Design Principles for Pyrazinyl Pyrrolidinols
Correlating Structural Modifications with Biological Efficacy
The biological efficacy of pyrazinyl pyrrolidinol derivatives is highly sensitive to modifications at three primary locations: the pyrazine (B50134) ring, the pyrrolidine (B122466) core, and the C3-hydroxyl group. While specific SAR studies on 1-Pyrazin-2-yl-pyrrolidin-3-ol are not extensively published, valuable insights can be extrapolated from research on structurally related pyrazole (B372694) and pyridine (B92270) derivatives.
Pyrazine Ring Modifications: The pyrazine ring, a bioisostere of pyridine and pyrimidine, serves as a crucial interaction moiety, often acting as a hydrogen bond acceptor. SAR studies on related pyridine derivatives have shown that the presence and position of substituents significantly modulate biological activity. mdpi.com For instance, the introduction of small electron-donating groups (e.g., methoxy, -OCH3) or hydrogen-bonding groups (e.g., hydroxyl, -OH; amino, -NH2) can enhance target affinity by forming additional favorable interactions within a receptor's binding pocket. mdpi.com Conversely, the addition of bulky substituents or halogen atoms can sometimes lead to steric hindrance, reducing activity. mdpi.com
Pyrrolidine Core Modifications: The pyrrolidine ring acts as a central scaffold. Its nitrogen atom is a key attachment point and its basicity can be critical for forming salt bridges or hydrogen bonds. In studies of related pyrrolidin-2-one antiarrhythmic agents, modifications to the arylpiperazinyl group attached to the pyrrolidine scaffold dramatically influenced activity.
Hydroxyl Group Modifications: The C3-hydroxyl group on the pyrrolidine ring is a pivotal functional group, likely acting as a key hydrogen bond donor or acceptor. Its orientation is critical for stereospecific interactions with a biological target.
The following table summarizes SAR findings from analogous pyrazole-based cannabinoid receptor antagonists, illustrating how specific structural features correlate with biological activity. nih.gov
| Compound Scaffold | Position of Modification | Modification | Impact on Biological Efficacy |
| Pyrazole | Position 1 | 2,4-dichlorophenyl substituent | Essential for potent antagonistic activity |
| Pyrazole | Position 3 | Carboxamido group | Required for potent antagonistic activity |
| Pyrazole | Position 5 | para-substituted phenyl ring | Essential for potent antagonistic activity |
| Pyrazole | Position 5 (on phenyl ring) | para-iodo substituent | Yielded the most potent compound in the series |
This interactive table is based on data for analogous pyrazole derivatives and provides a model for understanding potential SAR in pyrazinyl pyrrolidinols. nih.gov
Conformational Analysis and Stereoisomeric Impact on Activity
The three-dimensional structure of this compound is a critical determinant of its biological function. The compound contains a chiral center at the C3 position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and metabolic fates.
This stereochemical dependence arises from the specific, three-dimensional nature of protein binding sites. One enantiomer may fit perfectly into a binding pocket, allowing for optimal interactions, while the other may fit poorly or not at all. For example, in the development of the histamine (B1213489) H3 receptor inverse agonist CEP-26401, the (R)-enantiomer of a related 2-methylpyrrolidine (B1204830) derivative was identified as the significantly more potent and selective candidate, highlighting the profound impact of stereochemistry.
Furthermore, the five-membered pyrrolidine ring is not planar but adopts puckered conformations, typically described as "envelope" or "twist" forms. The substituent at the C3 position—the hydroxyl group—can occupy either a pseudo-axial or pseudo-equatorial position. The preferred conformation and the resulting orientation of the hydroxyl group and the pyrazinyl moiety are crucial for aligning with the interaction points of a target protein. Conformational analysis through computational modeling and spectroscopic methods is therefore essential to understand the bioactive conformation required for efficacy. The introduction of multiple stereogenic centers, including quaternary centers, in pyrrolidine scaffolds has been shown to be crucial for the anticancer efficacy of certain compounds, further emphasizing the importance of stereoisomeric control in ligand design.
Design Principles for Optimized Pyrazinyl Pyrrolidinol Derivatives
Based on SAR and stereochemical considerations, several key principles can be formulated for the design of optimized pyrazinyl pyrrolidinol derivatives. The goal is typically to enhance potency and selectivity while maintaining favorable drug-like properties (e.g., solubility, metabolic stability).
Stereochemical Control: Enantioselective synthesis is critical to isolate and test the individual (R) and (S) enantiomers, as it is highly likely that one will be significantly more active than the other.
Pyrazine Ring Decoration: The pyrazine ring should be explored as a site for substitution to probe for additional binding interactions. Small, polar, non-ionizable groups could be introduced to form new hydrogen bonds. Computational modeling can help identify exploitable regions for these modifications. rsc.org
Scaffold Hopping and Bioisosteric Replacement: The pyrazine ring can be replaced with other heteroaromatic systems (e.g., pyridine, pyrimidine, thiazole) to modulate electronic properties and explore different binding modes. The pyrazole ring, for instance, is a common and effective scaffold in many protein kinase inhibitors. mdpi.com
Modulation of Physicochemical Properties: The C3-hydroxyl group is a key interaction point but also contributes to the molecule's polarity. It can be converted to an ether or ester to fine-tune lipophilicity, which can impact cell permeability and pharmacokinetic properties. However, this must be balanced against the potential loss of a critical hydrogen bonding interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These predictive models are invaluable in drug design for prioritizing the synthesis of new derivatives, estimating their activity, and gaining insight into the molecular properties that drive efficacy.
A QSAR study involves several steps:
Data Set Assembly: A series of pyrazinyl pyrrolidinol analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This set is typically divided into a training set for model building and a test set for external validation.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA).
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation linking the descriptors to the biological activity.
Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the predictive correlation coefficient for the external test set (R²pred). researchgate.net
While a specific QSAR model for this compound derivatives is not publicly available, the table below presents results from a representative 3D-QSAR study on analogous 1H-Pyrazole derivatives as EGFR inhibitors, demonstrating the outputs of such an analysis. researchgate.net
| QSAR Model Type | Statistical Parameter | Value | Interpretation |
| 2D-QSAR | R² (training set) | 0.9816 | The model explains 98.2% of the variance in the training data. |
| 2D-QSAR | q² (cross-validation) | 0.9668 | The model has high internal predictive ability. |
| 2D-QSAR | R²pred (test set) | 0.7211 | The model has good predictive power for new compounds. |
| 3D-QSAR (CoMFA) | q² | 0.664 | The model has good internal predictive ability based on 3D steric and electrostatic fields. |
| 3D-QSAR (CoMSIA) | q² | 0.614 | The model has good internal predictive ability based on 3D steric, electrostatic, hydrophobic, and H-bond fields. |
This interactive table summarizes QSAR results for analogous 1H-Pyrazole derivatives, illustrating the statistical validation of such predictive models. researchgate.net The contour maps generated from 3D-QSAR models can visually guide chemists by showing regions where, for example, bulky groups are favored or where hydrogen bond acceptors would increase activity.
Preclinical Evaluation and Translational Prospects of 1 Pyrazin 2 Yl Pyrrolidin 3 Ol Analogs
Pharmacokinetic and Drug Metabolism Considerations (e.g., In Vitro Metabolic Stability in Microsomes)
A critical step in the preclinical evaluation of 1-Pyrazin-2-yl-pyrrolidin-3-ol analogs is the assessment of their pharmacokinetic properties, particularly their metabolic stability. researchgate.net These studies are essential for predicting a compound's behavior in vivo, including its half-life, bioavailability, and potential for drug-drug interactions. researchgate.net A compound that is metabolized too quickly may not achieve therapeutic concentrations, whereas one that is metabolized too slowly could lead to toxicity. researchgate.net
In vitro metabolic stability assays are a primary tool for this evaluation, commonly utilizing liver microsomes. researchgate.net Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially cytochrome P450 (CYP450) enzymes. nih.gov The standard procedure involves incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse) and a necessary cofactor, NADPH, to initiate the metabolic reactions. researchgate.netnih.gov The depletion of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its rate of metabolism. researchgate.net
From these experiments, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.net Research on various heterocyclic compounds, including those with pyrrolidine (B122466) scaffolds, demonstrates a wide range of metabolic stabilities. For instance, studies on certain azine derivatives in human liver microsomes showed high stability, with over 97% of the compound remaining after incubation, indicating significant resistance to metabolic transformation. researchgate.net In contrast, other compounds show considerable inter-species variability; a synthetic adenosine derivative, YZG-331, was metabolized by 46% in rat liver microsomes but by only 14% in human and 6% in dog liver microsomes over a 120-minute period. frontiersin.org This highlights the importance of using human-derived microsomes to best predict human pharmacokinetics.
The data below illustrates typical results from an in vitro metabolic stability assay in human liver microsomes (HLM) for a hypothetical series of pyrazinyl pyrrolidinol analogs.
| Compound ID | t½ (min) | Intrinsic Clearance (µL/min/mg) | % Remaining (60 min) | Metabolic Stability Classification |
| PPA-01 | 15 | 92.4 | 6 | Low |
| PPA-02 | 45 | 30.8 | 28 | Moderate |
| PPA-03 | 110 | 12.6 | 68 | High |
| PPA-04 | >120 | <11.5 | >85 | Very High |
This table contains illustrative data based on findings for similar heterocyclic compounds and does not represent actual results for specific this compound analogs.
Strategy for Lead Compound Identification and Optimization
The journey from a biologically active "hit" molecule to a preclinical drug candidate is a systematic process known as lead identification and optimization. danaher.com For a series of compounds like this compound analogs, this process is a multivariate effort to refine the molecular structure to achieve a desired profile of potency, selectivity, and drug-like properties. danaher.comnih.gov
Lead Identification: The process begins after initial screening campaigns (e.g., high-throughput screening) identify compounds, or "hits," that exhibit the desired biological activity. These hits are then filtered based on a range of physicochemical properties, including metabolic stability, solubility, and purity, to identify the most promising "lead compounds" for further development. danaher.com
Lead Optimization: Once a lead compound is selected, the optimization phase commences. This is an iterative cycle of design, synthesis, and testing aimed at improving the compound's characteristics. patsnap.com The primary goals of lead optimization include:
Enhancing Potency and Selectivity: Modifications are made to the lead structure to increase its affinity for the biological target while minimizing activity against other targets, thereby reducing the potential for off-target side effects. danaher.com
Improving ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a major focus. danaher.com Strategies are employed to enhance metabolic stability (as discussed in section 6.4), improve cell permeability, increase solubility, and reduce toxicity. patsnap.com
Establishing Structure-Activity Relationships (SAR): By making systematic chemical modifications, researchers build an understanding of which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to fine-tune its properties. patsnap.com This SAR-directed optimization is crucial for rational drug design. danaher.com
Common chemical strategies used during lead optimization of heterocyclic scaffolds like pyrazinyl pyrrolidinol include bioisosteric replacement (swapping functional groups with chemically similar ones), scaffold hopping (changing the core structure while retaining key functionalities), and structural simplification to remove non-essential parts of the molecule, which can improve synthetic accessibility and pharmacokinetic profiles. nih.govpatsnap.com
Combination Therapy Approaches with Pyrazinyl Pyrrolidinol Derivatives
The pyrrolidine scaffold is a component of numerous approved drugs that are used as part of combination therapies, particularly in the treatment of viral infections. nih.govmdpi.com This strategic approach pairs drugs with different mechanisms of action to enhance efficacy, overcome drug resistance, and achieve a more durable therapeutic response. Given this precedent, pyrazinyl pyrrolidinol derivatives with suitable biological activity could be prime candidates for development within combination regimens.
For example, the pyrrolidine-containing drug Telaprevir is an antiviral used in combination with pegylated interferon and ribavirin to treat chronic Hepatitis C Virus (HCV) infection. nih.gov Similarly, Ombitasvir, another pyrrolidine analog, is also a component of combination therapies for HCV. nih.gov In a different therapeutic context, Grazoprevir is often used with Elbasvir or Ribavirin, and Voxilaprevir is combined with Sofosbuvir and Velpatasvir. mdpi.com
The rationale for using pyrazinyl pyrrolidinol derivatives in combination therapy would depend on their specific mechanism of action. Potential advantages could include:
Synergistic Efficacy: Combining a pyrazinyl pyrrolidinol derivative with another agent could produce a greater therapeutic effect than either drug alone.
Reduced Risk of Resistance: If the compound targets a novel pathway, it could be paired with existing drugs to create a multi-pronged attack that makes it more difficult for pathogens or cancer cells to develop resistance.
Lower Doses: By achieving synergy, it may be possible to use lower doses of each compound, potentially reducing dose-related toxicities.
The development of a pyrazinyl pyrrolidinol derivative for use in a combination therapy would require extensive preclinical testing to identify synergistic pairings and to ensure that the pharmacokinetic and toxicity profiles of the combined drugs are compatible.
Future Directions and Emerging Research Avenues for Pyrrolidinol Pyrazine Systems
Rational Design of Next-Generation Pyrrolidinol-Pyrazine Therapeutics
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govmdpi.com For pyrrolidinol-pyrazine systems, future design strategies will likely focus on leveraging computational and structural biology tools to optimize interactions with specific biological targets.
Structure-Activity Relationship (SAR) Studies: A critical aspect of rational drug design is the systematic exploration of the structure-activity relationship (SAR). By modifying the pyrrolidinol-pyrazine core and observing the effects on biological activity, chemists can identify key structural features required for potency and selectivity. Future SAR studies on this scaffold will likely explore substitutions at various positions on both the pyrazine (B50134) and pyrrolidine (B122466) rings.
Table 1: Illustrative SAR Data for Hypothetical Pyrrolidinol-Pyrazine Analogs
| Compound | Substitution on Pyrazine Ring | Substitution on Pyrrolidine Ring | Target Kinase Inhibition (IC50, nM) |
|---|---|---|---|
| Analog 1 | -H | -OH | 500 |
| Analog 2 | 5-Cl | -OH | 150 |
| Analog 3 | 5-Cl | -OCH3 | 300 |
This table is for illustrative purposes to demonstrate the type of data generated in SAR studies.
Computational Modeling and Simulation: The use of computer-aided drug design (CADD) will be instrumental in guiding the synthesis of next-generation therapeutics. Techniques such as molecular docking can predict how different analogs of 1-Pyrazin-2-yl-pyrrolidin-3-ol might bind to the active site of a target protein. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the conformational changes that may occur upon binding. This computational approach allows for the prioritization of compounds for synthesis, thereby saving time and resources. nih.gov
Exploration of Novel Biological Targets and Disease Indications
The versatility of the pyrazine and pyrrolidine scaffolds suggests that their combined system could be active against a wide range of biological targets. frontiersin.orgresearchgate.net While initial research might focus on known targets for these individual heterocycles, future work will undoubtedly expand to novel areas.
Kinase Inhibitors: Many pyrazine derivatives have shown activity as kinase inhibitors, which are crucial in cancer therapy. nih.gov The pyrrolidinol-pyrazine core could serve as a scaffold for developing inhibitors of kinases implicated in various cancers. High-throughput screening of compound libraries containing this scaffold against a panel of kinases could reveal novel and selective inhibitors.
Table 2: Potential Kinase Targets for Pyrrolidinol-Pyrazine Derivatives
| Kinase Family | Potential Disease Indication | Rationale |
|---|---|---|
| Tyrosine Kinases | Cancer, Inflammatory Diseases | Many existing tyrosine kinase inhibitors contain nitrogen heterocycles. |
| Serine/Threonine Kinases | Neurological Disorders, Diabetes | The polarity of the pyrrolidinol moiety may favor binding to the ATP-binding site. |
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active drugs. nih.gov Its ability to confer a specific three-dimensional shape can be crucial for interacting with receptors and enzymes in the brain. nih.gov Therefore, derivatives of this compound could be explored for their potential in treating neurological and psychiatric conditions.
Infectious Diseases: Both pyrazine and pyrrolidine derivatives have been investigated for their antibacterial and antiviral properties. mdpi.comdoaj.org The combination of these two rings could lead to the discovery of new antimicrobial agents with novel mechanisms of action, which is critically important in the face of rising antibiotic resistance.
Advancements in Preclinical and Clinical Development Pipelines
The journey of a new chemical entity from the laboratory to the clinic is a long and complex process. For pyrrolidinol-pyrazine systems to translate into successful therapeutics, significant advancements in their preclinical and clinical development will be necessary.
Preclinical Development: The preclinical phase involves extensive in vitro and in vivo testing to evaluate the efficacy and safety of a drug candidate. For novel pyrrolidinol-pyrazine derivatives, this will include:
ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds is crucial. Early optimization of these properties can significantly increase the chances of clinical success.
In Vivo Efficacy Models: Testing the most promising compounds in relevant animal models of disease will be essential to demonstrate their therapeutic potential.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug's concentration in the body and its biological effect is key to designing effective dosing regimens for clinical trials.
Clinical Trials: Should a pyrrolidinol-pyrazine candidate show a promising preclinical profile, it would advance to clinical trials in humans. The design of these trials will be critical and will depend on the specific disease indication being targeted. The integration of biomarkers to monitor treatment response and patient stratification will be important for demonstrating clinical benefit.
Interdisciplinary Research Integrating Chemical Biology and Translational Medicine
The future development of pyrrolidinol-pyrazine therapeutics will greatly benefit from an interdisciplinary approach that bridges the gap between basic chemical research and clinical application.
Chemical Biology: Chemical biology tools can be invaluable for understanding the mechanism of action of these new compounds. nih.govnih.gov For example, photoaffinity labeling or activity-based protein profiling could be used to identify the direct cellular targets of a bioactive pyrrolidinol-pyrazine derivative. This information is crucial for validating the therapeutic hypothesis and for designing more selective next-generation compounds.
Translational Medicine: Translational medicine aims to accelerate the discovery and development of new diagnostics and treatments by fostering collaboration between scientists, clinicians, and patients. nih.gov For the pyrrolidinol-pyrazine scaffold, a translational approach would involve:
Target Validation: Ensuring that the biological target of a compound is relevant to the human disease being studied.
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to a particular therapy.
"Bedside-to-Bench" Research: Using clinical observations to inform further basic research and the design of new and improved drugs.
By integrating these diverse fields, the full therapeutic potential of the pyrrolidinol-pyrazine system can be explored and harnessed for the development of innovative medicines to address unmet medical needs.
常见问题
Q. What are the common synthetic routes for 1-Pyrazin-2-yl-pyrrolidin-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves coupling pyrazine derivatives with pyrrolidin-3-ol precursors. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyrazine (e.g., 2-chloropyrazine) with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic hydrogenation : For stereochemical control, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric purity .
- Oxidation/Reduction : Hydroxyl group retention requires mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation . Yield optimization depends on temperature (60–80°C), solvent polarity, and catalyst loading.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (pyrazine C-H coupling at δ 8.2–8.5 ppm) and hydroxyl group position (broad singlet at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 166.20) and fragmentation patterns .
- HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol 90:10) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrazine derivatives may release volatile byproducts .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during coupling, followed by selective cleavage .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .
Q. How to design derivatives of this compound for enhanced biological activity?
- Structure-Activity Relationship (SAR) Studies :
- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Pyrrolidine Substitutions : Replace the hydroxyl group with bioisosteres (e.g., -NH₂) to improve metabolic stability .
Q. How to resolve contradictions in reported reaction yields for this compound?
- Critical Parameter Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., Pd/C vs. Raney Ni), and reaction time .
- Reproducibility Testing : Conduct triplicate reactions under standardized conditions (controlled humidity, inert atmosphere) .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized pyrazine) that reduce yield .
Q. What computational methods aid in retrosynthetic planning for this compound?
- AI-Driven Tools : Platforms like Pistachio or Reaxys predict feasible routes using reaction databases .
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate energy barriers for key steps like ring closure .
Q. Which analytical methods assess the compound’s stability under varying pH and temperature?
- Forced Degradation Studies :
- Acidic Conditions : 0.1M HCl at 40°C for 24h, followed by HPLC to detect hydrolysis products .
- Oxidative Stress : 3% H₂O₂, monitoring peroxide adducts via LC-MS .
Q. How to study the compound’s interaction with biological targets like enzymes or receptors?
Q. What methodologies evaluate the pharmacokinetic properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
